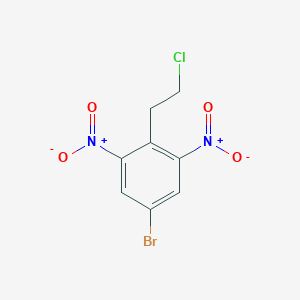

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene typically involves the nitration of 5-Bromo-2-(2-chloroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl side chain, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Products include substituted derivatives where the chlorine atom is replaced by nucleophiles such as hydroxyl or alkoxy groups.

Reduction: Products include 5-Bromo-2-(2-chloroethyl)-1,3-diaminobenzene.

Oxidation: Products include 5-Bromo-2-(2-chloroacetyl)-1,3-dinitrobenzene or 5-Bromo-2-(2-chloroacetic acid)-1,3-dinitrobenzene.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the preparation of functional materials, including polymers and dyes, due to its electron-withdrawing properties.

Biological Studies: It is employed in studies related to its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicinal Chemistry: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene involves its interaction with biological molecules through its reactive functional groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-nitrobenzene: Lacks the bromine and additional nitro group, making it less reactive.

5-Bromo-2-nitrobenzene: Lacks the chloroethyl side chain, resulting in different reactivity and applications.

2,4-Dinitrochlorobenzene: Contains two nitro groups but lacks the bromine and chloroethyl side chain.

Uniqueness

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene is unique due to the combination of bromine, chlorine, and nitro groups, which confer distinct reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene is an organic compound classified as a nitroaromatic compound. Its structure features bromine, chlorine, and nitro groups attached to a benzene ring, which contribute to its unique reactivity and biological activity. This compound is primarily synthesized through the nitration of 5-Bromo-2-(2-chloroethyl)benzene using a mixture of concentrated nitric and sulfuric acids.

- IUPAC Name : this compound

- CAS Number : 1000343-31-6

- Molecular Formula : C8H6BrClN2O4

- Molecular Weight : 277.49 g/mol

The biological activity of this compound involves its interaction with biological molecules through its reactive functional groups. The nitro groups can be reduced to form reactive intermediates that interact with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development and biochemical research.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways. For instance, it can inhibit glutathione S-transferases (GSTs), which play a crucial role in detoxifying harmful compounds in cells. The inhibition of GSTs may lead to increased sensitivity to toxic agents in biological systems.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound has cytotoxic effects on various cell lines. The compound has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Studies

Several case studies have highlighted the compound's biological activity:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

- Enzyme Activity Assay : Another study assessed the inhibitory effects of this compound on GST activity in rat liver microsomes. The results showed significant inhibition at concentrations above 10 µM, indicating its potential as a chemical probe for studying enzyme function in toxicology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-nitrobenzene | Lacks chloroethyl group | Less reactive than the target compound |

| 2-Chloro-5-nitrobenzene | Simple nitro substitution | Limited biological applications |

| 1-Bromo-2,4-dinitrobenzene | Contains two nitro groups | Higher mutagenicity |

The presence of both bromine and chlorine substituents along with multiple nitro groups in this compound enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

5-bromo-2-(2-chloroethyl)-1,3-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWRMUWTQIQJBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CCCl)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646655 |

Source

|

| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-31-6 |

Source

|

| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.